2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine
Description
Properties
IUPAC Name |
2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-7-4-6(18-10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFOCSWADMUTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Fluorination Approaches
The synthesis typically involves sequential fluorination and functionalization steps. Key strategies include:
- Protecting group utilization : Amino and carboxyl groups are protected (e.g., with Fmoc or Boc) before fluorination to prevent side reactions.
- Electrophilic fluorination : Direct fluorination of phenylalanine precursors using reagents like Selectfluor® or [18F]-fluoride (for radiopharmaceutical applications).
- Post-functionalization : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions.
A representative route involves:
- Protection of DL-phenylalanine’s amino group.
- Electrophilic fluorination at the 2-position of the aromatic ring.
- Trifluoromethoxylation at the 4-position using trifluoromethyl hypofluorite (CF₃OF).
- Deprotection and purification via HPLC.
Schöllkopf Bis-Lactim Ether Strategy
This method enables stereocontrolled synthesis of fluorinated phenylalanines:
- Chiral auxiliary : Bis-lactim ether 31 (derived from cyclo-ʟ-Val-Gly) directs alkylation of fluorinated aryl halides.
- Reaction conditions :
Example : Synthesis of tetrafluorophenylalanine derivatives achieved 67% yield via this method.
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed reactions facilitate C–F bond formation:
- Suzuki–Miyaura coupling : Aryl boronic acids with fluorinated groups couple with iodophenylalanine precursors.
- Negishi coupling : Zincates of protected alanine derivatives react with aryl halides (e.g., 4-trifluoromethoxyphenyl iodide).
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dba)₃ |
| Solvent | THF/DMAC (1:1) |
| Temperature | 65–70°C |
| Yield | 70–90% |
Radiopharmaceutical Synthesis with [18F]-Fluoride
For PET imaging applications, 2-[18F]-fluoro-4-(trifluoromethoxy)-DL-phenylalanine is synthesized via:
- Isotope exchange : [18F]-fluoride displaces a leaving group (e.g., nitro or trimethylammonium) on a pre-functionalized phenylalanine precursor.
- Decarbonylation : Rhodium catalysts (e.g., Rh(PPh₃)₃Cl) remove carbonyl groups introduced during protection.
- Deprotection : Acidic or basic conditions yield the final compound.
Erlenmeyer Azalactone Method
This classical approach achieves racemic mixtures resolved enzymatically:
- Azalactone formation : Condensation of fluorinated benzaldehyde 55 with acetylglycine and acetic anhydride.
- Hydrolysis and hydrogenation : Basic hydrolysis followed by catalytic hydrogenation yields DL-phenylalanine derivatives.
- Enzymatic resolution : Proteases (e.g., from Bacillus sp.) separate enantiomers with >99.5% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereocontrol | Scalability |
|---|---|---|---|
| Schöllkopf bis-lactim | 60–80% | High | Moderate |
| Transition metal coupling | 70–90% | Moderate | High |
| Erlenmeyer azalactone | 50–70% | Low | High |
| Radiopharmaceutical | 30–43% | High | Low |
Key Challenges and Solutions
- Regioselectivity : Directed ortho-metalation (DoM) with directing groups (e.g., sulfonamides) ensures precise fluorination.
- Stability : Trifluoromethoxy groups are introduced late in synthesis to avoid hydrolysis.
- Purification : Reverse-phase HPLC with C18 columns resolves DL-mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
- Synthesis of Complex Molecules : 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
Reactivity and Reaction Types
- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. These reactions can lead to the formation of various derivatives, which are essential in creating new materials and pharmaceuticals.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms oxidized derivatives like fluorinated carboxylic acids. |
| Reduction | Modifies functional groups to alter properties. |
| Substitution | Produces new fluorinated aromatic compounds. |
Biological Applications
Incorporation into Peptides and Proteins
- Studying Biological Activity : The incorporation of this compound into peptides allows researchers to study the effects of fluorination on biological activity. This is particularly relevant in understanding how structural modifications can influence protein interactions and functions.
Drug Development
- Medicinal Chemistry : The compound's stability and lipophilicity make it a candidate for drug design, particularly in developing molecules with enhanced bioavailability. Its unique properties can improve the pharmacokinetics of potential therapeutic agents .
Industrial Applications
Materials Science
- Advanced Materials Development : The stability and reactivity of this compound make it useful in developing advanced materials, including polymers and coatings that require specific chemical properties .
Agrochemicals
- Pesticide Formulations : The compound is also explored for applications in agrochemicals, where its unique chemical properties can enhance the effectiveness of pesticides and herbicides .
Biocatalytic Synthesis
A study highlighted the use of engineered Petroselinum crispum (Pc) phenylalanine ammonia lyase (PAL) variants to produce valuable phenylalanine analogues, including those with trifluoromethyl substitutions. The optimal conditions achieved high enantiomeric excess values (>99%) for several analogues, showcasing the potential for biocatalysis in producing fluorinated amino acids like this compound .
Pharmacological Research
Research has indicated that fluorinated amino acids can significantly impact drug design by enhancing binding affinities to target proteins. For instance, studies on inhibitors for cancer-related pathways have utilized derivatives of this compound to improve therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Metabolic Stability
Fluorinated compounds often exhibit improved metabolic stability due to the strength of C-F bonds. For example:
Neuroactive Potential
DL-phenylalanine derivatives are precursors to neurotransmitters like dopamine and norepinephrine . Fluorination at specific positions may modulate these pathways:
- Target Compound: The electron-withdrawing -OCF₃ group could reduce the basicity of the amino group, altering its interaction with neural receptors .
- 2-(Trifluoromethoxy)-DL-phenylalanine : Positional differences may affect blood-brain barrier penetration compared to the 4-substituted analog .
Biological Activity
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine (2F4TM-DLPA) is a fluorinated derivative of DL-phenylalanine, characterized by the presence of a trifluoromethoxy group and a fluoro substituent on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and biochemistry. This article explores the biological activity of 2F4TM-DLPA, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₀H₉F₄NO₃
- Molecular Weight : 267.18 g/mol
- Structural Features : The trifluoromethoxy group enhances lipophilicity and alters hydrophobicity compared to non-fluorinated analogs.
The biological activity of 2F4TM-DLPA is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethoxy group is known to increase binding affinity, potentially altering enzyme activity. Studies suggest that it may act as a substrate analog for specific enzymes that utilize phenylalanine, which could lead to the development of new enzyme inhibitors.
Key Mechanistic Insights:
- Binding Affinity : Increased due to fluorine substitution.
- Enzyme Interaction : Potential to modulate activity through structural mimicry of natural substrates .
1. Enzyme Inhibition
Research indicates that 2F4TM-DLPA may serve as a potent inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to phenylalanine allows it to interfere with enzymes that normally metabolize this amino acid, suggesting potential uses in metabolic disorders.
2. Radiolabeling Potential
The fluorine atoms in 2F4TM-DLPA make it an attractive candidate for radiolabeling with fluorine-18 (^18F), which is useful in positron emission tomography (PET) imaging. This application could facilitate studies on amino acid metabolism in vivo .
3. Probes in Biochemical Studies
Due to its unique properties, 2F4TM-DLPA can be utilized as a probe in biochemical studies, allowing for enhanced detection via nuclear magnetic resonance spectroscopy (NMR). This capability can aid in understanding enzyme kinetics and protein interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Fluoro and trifluoromethyl groups | Antagonistic effects on TRPM8 channels |
| 2-Fluoro-4-(trifluoromethoxy)benzoic acid | Similar fluorinated structure | Enhanced binding to proteins |
| Non-fluorinated phenylalanine | Standard amino acid | Baseline activity |
The unique combination of fluorine and trifluoromethoxy groups in 2F4TM-DLPA distinguishes it from other fluorinated compounds, contributing to its enhanced lipophilicity and stability .
Case Study 1: Enzyme Interaction
A study demonstrated that 2F4TM-DLPA significantly altered the activity of certain enzymes involved in aromatic amino acid metabolism. The compound exhibited competitive inhibition characteristics, suggesting its potential as a therapeutic agent for conditions linked to amino acid dysregulation .
Case Study 2: PET Imaging
In preclinical trials, radiolabeled versions of 2F4TM-DLPA were used in PET imaging studies to track amino acid transport in tumor cells. The results indicated that the compound could effectively highlight metabolic changes associated with cancer progression, showcasing its utility in diagnostic imaging .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound can be synthesized via modified Mitsunobu reactions or halogenation of phenylalanine derivatives. For example, fluorination may involve electrophilic substitution using Selectfluor™, while trifluoromethoxy groups are introduced via Ullmann coupling or nucleophilic aromatic substitution. Enantiomeric purity is controlled by chiral catalysts (e.g., BINAP ligands) or resolution using HPLC with chiral columns (e.g., Chiralpak AD-H) .
- Key Considerations : Monitor reaction progress with -NMR to track fluorine incorporation. Purification via recrystallization (EtOAc/EtOH mixtures) minimizes racemization .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral interpretations validated?
- Techniques :
- NMR : -, -, and -NMR confirm substitution patterns and purity. For example, -NMR chemical shifts between -110 to -120 ppm indicate trifluoromethoxy groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Chiral columns distinguish enantiomers .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~296.1 Da) .
Q. How does the fluorine and trifluoromethoxy substitution in phenylalanine derivatives affect solubility and stability in aqueous buffers?
- Solubility : Fluorine increases hydrophobicity (logP ~1.5–2.0), requiring co-solvents (e.g., DMSO) for biological assays. Trifluoromethoxy groups enhance metabolic stability but reduce aqueous solubility compared to hydroxyl or methoxy analogs .
- Stability : Stability in PBS (pH 7.4) should be tested via LC-MS over 24–72 hours. The trifluoromethoxy group resists enzymatic hydrolysis, unlike ester or amide moieties .
Advanced Research Questions
Q. What metabolic pathways degrade this compound in microbial or mammalian systems, and how do substitutions influence catabolism?
- Pathways : In Aspergillus niger, D-amino acid oxidase initiates D-enantiomer degradation, while L-enantiomers are transaminated via phenylalanine aminotransferase. Fluorine blocks hydroxylation at the 4-position, shifting metabolism toward defluorination or excretion. Trifluoromethoxy groups may inhibit cytochrome P450 enzymes, prolonging half-life .
- Experimental Design : Use -labeled compound in microbial cultures (e.g., A. niger) or hepatocyte assays. Track metabolites via radio-TLC or LC-MS/MS .
Q. How do enantiomers of 2-Fluoro-4-(trifluoromethoxy)-phenylalanine interact with mammalian enzymes like phenylalanine hydroxylase (PAH), and what are the implications for enzyme inhibition studies?
- Enzyme Interactions : L-enantiomers compete with natural phenylalanine for PAH binding, potentially inhibiting tyrosine synthesis. Fluorine’s electronegativity disrupts substrate-enzyme hydrogen bonding, reducing catalytic efficiency ( increases by ~3-fold). D-enantiomers show negligible binding .
- Methodology : Perform kinetic assays (UV-Vis monitoring NADH oxidation at 340 nm) with purified PAH. Compare IC values between enantiomers using racemic vs. resolved samples .
Q. What computational strategies are effective for modeling the steric and electronic effects of trifluoromethoxy groups in ligand-receptor binding studies?
- Strategies :
- Docking : Use AutoDock Vina with force fields parameterized for fluorine (e.g., GAFF2). Trifluoromethoxy’s steric bulk may occupy hydrophobic pockets in receptors (e.g., NMDA or GABA).
- MD Simulations : Compare binding free energy (MM-PBSA) with non-fluorinated analogs to quantify substituent effects .
Data Contradictions and Recommendations
- Synthetic Yield Variability : reports ~70% yields for similar compounds, while notes challenges in trifluoromethoxy incorporation (yields <50%). Optimize reaction temperature (80–100°C) and catalyst loading (5–10 mol%) .
- Metabolic Fate : identifies 4-hydroxymandelate as a fungal metabolite, but mammalian studies ( ) suggest slower degradation. Use species-specific models to avoid extrapolation errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
